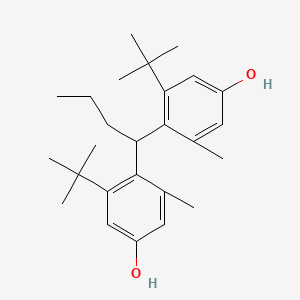
4,4'-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol) is an organic compound with the molecular formula C26H38O2. It is known for its antioxidant properties and is commonly used in various industrial applications, particularly in the stabilization of polymers and rubbers .
Méthodes De Préparation
The synthesis of 4,4’-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol) typically involves the reaction of 3-tert-butyl-5-methylphenol with butane-1,1-diyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods often utilize large-scale reactors and continuous flow systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
4,4’-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol) undergoes several types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding hydroquinone derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4,4’-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol) has a wide range of scientific research applications:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers during processing and use.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Medicine: Research is ongoing into its potential use in pharmaceuticals as an antioxidant agent to protect against oxidative damage in various diseases.
Mécanisme D'action
The antioxidant activity of 4,4’-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. This prevents the free radicals from causing oxidative damage to other molecules. The compound’s molecular targets include reactive oxygen species and other free radicals, and it operates through pathways involving radical scavenging and inhibition of oxidative chain reactions .
Comparaison Avec Des Composés Similaires
4,4’-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol) is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
- 4,4’-(Butane-2,2-diyl)diphenol
- 4,4’-Methylenediphenol
- Diphenolic acid
- 4,4’-(4-Methylpentane-2,2-diyl)diphenol
These compounds share structural similarities but differ in their specific substituents and the positions of these substituents on the phenolic rings. The unique combination of tert-butyl and methyl groups in 4,4’-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol) contributes to its distinct antioxidant properties and makes it particularly effective in stabilizing polymers and rubbers .
Propriétés
Numéro CAS |
22770-93-0 |
|---|---|
Formule moléculaire |
C26H38O2 |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
3-tert-butyl-4-[1-(2-tert-butyl-4-hydroxy-6-methylphenyl)butyl]-5-methylphenol |
InChI |
InChI=1S/C26H38O2/c1-10-11-20(23-16(2)12-18(27)14-21(23)25(4,5)6)24-17(3)13-19(28)15-22(24)26(7,8)9/h12-15,20,27-28H,10-11H2,1-9H3 |
Clé InChI |
VWQJDBDBKBVVBX-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=C(C=C(C=C1C)O)C(C)(C)C)C2=C(C=C(C=C2C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















